molecular formula C17H18N6 B2848446 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900888-79-1

3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B2848446
CAS RN: 900888-79-1
M. Wt: 306.373
InChI Key: JIWPAGPIOUOILW-UHFFFAOYSA-N
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Description

The compound “3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrazine family . These compounds are known for their potent inhibitory properties . They have been reported to exhibit numerous biological activities such as anticonvulsant activity, human P2X7 antagonists, human (h) A3 adenosine receptor antagonists, BRD4 inhibitory and anti-proliferation activity, histamine H4 receptor (H4R), adenosine human receptor, blood–brain barrier permeability, neurokinin-3 receptor (NK-3), non-xanthine adenosine receptor, anti-diabetic, brain Penetrant Phosphodiesterase 2 (PDE2) inhibitor, anti-platelet aggregations, human renin activity, good jak inhibitor, DPP-IV inhibitors, anti-malarial, anti-tuberculosis, anti-bacterial, and anti-fungal .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, hydrazino as well as imino-amino derivatives undergo condensation, cyclization, and cycloaddition reactions to give pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives .

Scientific Research Applications

Antibacterial Activity

The compound 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a type of triazolo[4,3-a]pyrazine derivative . These derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Energetic Materials

Triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Organic Field-Effect Transistors (OFETs)

Triazolo[4,3-a]pyrazine derivatives have been used in the synthesis of semiconductor polymers for OFET applications .

Antioxidant Degradation Products

The compound 5-(4-tert-butylphenyl)-10-methyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment . These compounds have been identified and evaluated for their cell-growth-inhibiting effects .

Neurodegenerative Diseases

Research has been conducted on the potential medicinal uses of 2,4-DTBP, including its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cancer Therapy

2,4-DTBP has also been investigated for its potential application in cancer therapy .

Future Directions

The future directions for the research on this compound could involve further investigations on its synthesis, mechanism of action, and biological activities. The development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases could be considered .

properties

IUPAC Name

5-(4-tert-butylphenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-17(2,3)12-7-5-11(6-8-12)14-20-21-16-13-9-19-22(4)15(13)18-10-23(14)16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWPAGPIOUOILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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